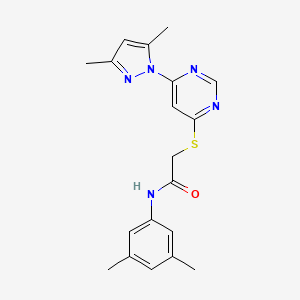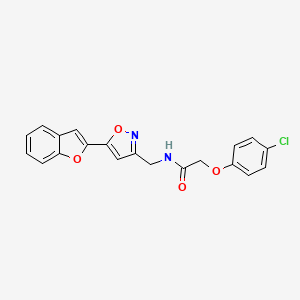![molecular formula C12H15N5O2 B2616964 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034324-48-4](/img/structure/B2616964.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique triazolopyrazine core
作用機序
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Similar compounds have shown activity against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target similar bacterial strains.
Mode of Action
The exact mode of action of This compound Similar compounds have shown antibacterial activities, suggesting that this compound might interact with bacterial cells to inhibit their growth .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown antibacterial activities, suggesting that this compound might cause cellular damage leading to bacterial death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine ring.
Hydroxylation: Introduction of the hydroxyl group at the 8-position can be achieved through selective oxidation reactions.
Methylation: The triazolopyrazine core is then methylated using methylating agents such as methyl iodide.
Amidation: The final step involves the reaction of the methylated triazolopyrazine with cyclopentanecarboxylic acid or its derivatives under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group at the 8-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazolopyrazine ring or the cyclopentanecarboxamide moiety.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the triazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH₄ (Sodium borohydride).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of various substituted triazolopyrazine derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry
In chemistry, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved stability or reactivity. Its applications could extend to the fields of electronics, coatings, and polymers.
類似化合物との比較
Similar Compounds
- N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide
- N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-(trifluoromethyl)nicotinamide
Uniqueness
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide stands out due to its specific structural features, such as the cyclopentanecarboxamide moiety, which may confer unique biological or chemical properties. This uniqueness can be leveraged to develop specialized applications that similar compounds may not be able to achieve.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-11(8-3-1-2-4-8)14-7-9-15-16-10-12(19)13-5-6-17(9)10/h5-6,8H,1-4,7H2,(H,13,19)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHEIWNFCNMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)



![4-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2616890.png)
![Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2616892.png)
![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)
![2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2616895.png)





